![molecular formula C14H13N3O2 B1229629 Phenyl 4-guanidinobenzoate CAS No. 35695-21-7](/img/structure/B1229629.png)
Phenyl 4-guanidinobenzoate
概要
説明
Phenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C14H13N3O2 . It is a derivative of 4-guanidinobenzoate .
Synthesis Analysis
A series of 4-guanidinobenzoate derivatives were synthesized and evaluated as potent inhibitors of enteropeptidase . The 1c docking model enabled the installation of an additional carboxylic acid moiety to obtain an extra interaction with enteropeptidase .Molecular Structure Analysis
The molecular structure of Phenyl 4-guanidinobenzoate consists of a phenyl group attached to a 4-guanidinobenzoate group . The molecular weight is 179.18 Da .Chemical Reactions Analysis
Phenyl 4-guanidinobenzoate derivatives were evaluated as inhibitors of enteropeptidase . The guanidinyl group of these derivatives was expected to mimic the lysine residue of the substrate, leading to enteropeptidase inhibition .Physical And Chemical Properties Analysis
Phenyl 4-guanidinobenzoate is a powder form substance . It is soluble in formic acid at a concentration of 49.00-51.00 mg/mL . The storage temperature is -20°C .科学的研究の応用
Obesity Treatment
Phenyl 4-guanidinobenzoate derivatives have been evaluated as potent inhibitors of enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . These compounds, when administered orally, have shown to significantly elevate fecal protein output in diet-induced obese (DIO) mice, indicating a pharmacodynamic effect conducive to obesity treatment .
Enteropeptidase Inhibition
The compound’s ability to mimic the lysine residue of the substrate leads to the inhibition of enteropeptidase. This inhibition is crucial as enteropeptidase plays a significant role in the digestion of dietary proteins .
Pharmacological Effects Without Systemic Exposure
One of the key advantages of Phenyl 4-guanidinobenzoate derivatives is their pharmacological effects without the need for systemic exposure. This means that the therapeutic effects can be achieved with minimal side effects, which is a significant benefit in drug design .
Anti-Obesity Effects
Further optimization of these compounds has led to the development of analogues like SCO-792 and phenylisoxazoline, which have exhibited potent anti-obesity effects in DIO rats despite low systemic exposure following oral administration .
Reduction of Body Weight Gain
Specific analogues of Phenyl 4-guanidinobenzoate, such as OBE-2008 , have been reported to significantly reduce the rate of body weight gain during the growth phase in DIO mice, highlighting its potential as a weight management therapeutic .
Alternative to Bariatric Surgery
Given the non-invasive nature and the potential for significant body weight loss, Phenyl 4-guanidinobenzoate derivatives could serve as an alternative to bariatric surgery, which is more invasive and burdensome for patients .
Safety and Hazards
作用機序
Target of Action
Phenyl 4-guanidinobenzoate primarily targets enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .
Mode of Action
Phenyl 4-guanidinobenzoate acts as an inhibitor of enteropeptidase . The guanidinyl group of the compound is expected to mimic the lysine residue of the substrate, thereby leading to enteropeptidase inhibition .
Biochemical Pathways
The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate affects the protein digestion process. This results in an elevated fecal protein output, a pharmacodynamic marker, in diet-induced obese (DIO) mice .
Result of Action
The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate leads to an increase in fecal protein output . This effect is associated with the potential anti-obesity effects of the compound .
特性
IUPAC Name |
phenyl 4-(diaminomethylideneamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPIXLVXGYQMFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189209 | |
Record name | Phenyl 4-guanidinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-guanidinobenzoate | |
CAS RN |
35695-21-7 | |
Record name | Phenyl 4-guanidinobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl 4-guanidinobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Phenyl 4-guanidinobenzoate interact with its target and what are the downstream effects?
A: Phenyl 4-guanidinobenzoate derivatives act as protease inhibitors, primarily targeting serine proteases like trypsin, thrombin, plasmin, and kallikrein. They function as "quasi-substrates," binding to the enzyme's active site and forming a stable acyl-enzyme complex. [] This interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. [, ] This inhibition leads to a decrease in protease activity, which is particularly relevant in conditions where excessive protease activity is detrimental, such as acute pancreatitis. [, , , ]
Q2: What is the structure-activity relationship (SAR) observed with Phenyl 4-guanidinobenzoate derivatives?
A: Research indicates that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity and selectivity of these compounds. For example, 4-(β-Amidinoethenyl) phenyl 4-guanidinobenzoate (compound 15 in []) and 4-amidino-2-benzoylphenyl 4-guanidinobenzoate (compound 26 in []) exhibit potent inhibitory activities against various proteases, with differing selectivity profiles. [] Further studies exploring modifications to these core structures are needed to fully elucidate the SAR and optimize desired inhibitory profiles.
Q3: What are the in vitro and in vivo efficacies of Phenyl 4-guanidinobenzoate derivatives?
A: Studies have demonstrated the efficacy of Phenyl 4-guanidinobenzoate derivatives in inhibiting various proteases in vitro, with IC50 values in the nanomolar to micromolar range. [, , , ] In vivo studies using experimental models of acute pancreatitis in rats, rabbits, and dogs have shown that these compounds, particularly E-3123 (4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate methanesulfonate) and ONO-3307 (4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate), effectively reduce mortality, serum amylase and lipase levels, pancreatic edema, and histological damage. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。